6-Methylcinnoline-4-thiol
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Overview
Description
6-Methylcinnoline-4-thiol is an organic compound belonging to the cinnoline family, characterized by a thiol group (-SH) attached to the fourth position of the cinnoline ring and a methyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylcinnoline-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with acetaldehyde to form the cinnoline ring, followed by thiolation at the fourth position using thiolating agents such as thiourea or hydrogen sulfide .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent cyclization and thiolation. The reaction conditions often require controlled temperatures and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Methylcinnoline-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions
Major Products:
Scientific Research Applications
6-Methylcinnoline-4-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Methylcinnoline-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is crucial for its biological activities, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Cinnoline-4-thiol: Lacks the methyl group at the sixth position, resulting in different chemical properties and reactivity.
6-Methylcinnoline: Lacks the thiol group, affecting its biological activity and applications.
4-Methylcinnoline-4-thiol: Has a methyl group at the fourth position instead of the sixth, leading to variations in reactivity and applications
Uniqueness: 6-Methylcinnoline-4-thiol is unique due to the presence of both the methyl and thiol groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-methyl-1H-cinnoline-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLAOOPSBHWXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=CC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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